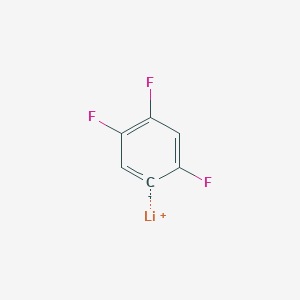[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane CAS No. 541513-96-6](/img/structure/B12571732.png)
[(Heptan-4-yl)oxy](dimethyl)[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane is a complex organosilicon compound It is characterized by the presence of a heptan-4-yloxy group, a dimethyl group, and a trifluoro-1-phenylethoxy group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane typically involves the reaction of heptan-4-ol with dimethylchlorosilane and (1S)-2,2,2-trifluoro-1-phenylethanol under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atom in the compound can participate in substitution reactions, where the heptan-4-yloxy or trifluoro-1-phenylethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
(Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Medicine: Explored for its potential as a component in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane involves its interaction with various molecular targets. The trifluoro-1-phenylethoxy group can interact with hydrophobic regions of proteins or cell membranes, potentially altering their function. The silicon atom can form stable bonds with oxygen or nitrogen atoms, facilitating the formation of stable complexes with biological molecules.
Comparaison Avec Des Composés Similaires
(Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane can be compared with other organosilicon compounds such as:
Trimethylsilyl derivatives: These compounds have similar silicon-based structures but differ in their functional groups.
Phenylsilane derivatives: These compounds contain a phenyl group attached to the silicon atom, offering different chemical properties.
Fluorosilane derivatives: These compounds contain fluorine atoms attached to the silicon atom, providing unique reactivity.
The uniqueness of (Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane lies in its combination of heptan-4-yloxy, dimethyl, and trifluoro-1-phenylethoxy groups, which impart distinct chemical and physical properties.
Propriétés
Numéro CAS |
541513-96-6 |
|---|---|
Formule moléculaire |
C17H27F3O2Si |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
heptan-4-yloxy-dimethyl-[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane |
InChI |
InChI=1S/C17H27F3O2Si/c1-5-10-15(11-6-2)21-23(3,4)22-16(17(18,19)20)14-12-8-7-9-13-14/h7-9,12-13,15-16H,5-6,10-11H2,1-4H3/t16-/m0/s1 |
Clé InChI |
YZSLPVFNEFAWKJ-INIZCTEOSA-N |
SMILES isomérique |
CCCC(CCC)O[Si](C)(C)O[C@@H](C1=CC=CC=C1)C(F)(F)F |
SMILES canonique |
CCCC(CCC)O[Si](C)(C)OC(C1=CC=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


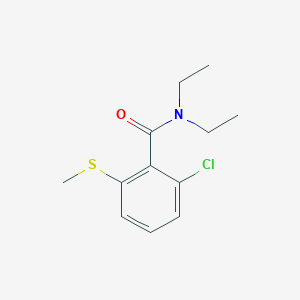

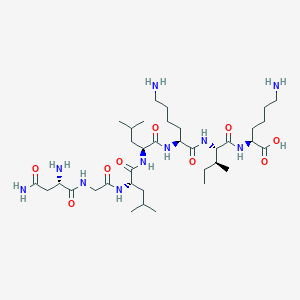
![{[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane](/img/structure/B12571684.png)
![methyl (2R,3R)-2-[(3-cyanophenyl)methyl]-3-[(4-pyridin-4-ylbenzoyl)amino]butanoate](/img/structure/B12571692.png)
![tert-Butyl [3-(morpholin-4-yl)propyl]carbamate](/img/structure/B12571695.png)
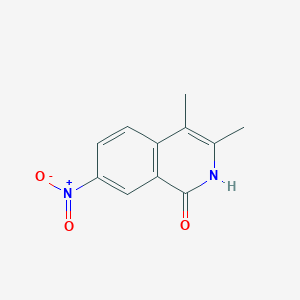
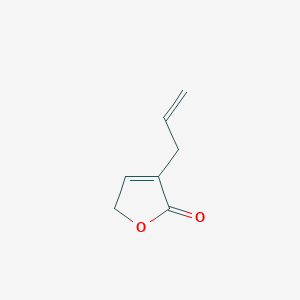
![Spiro[7-azabicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12571704.png)
![1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-chloro-N,N-dimethyl-](/img/structure/B12571706.png)
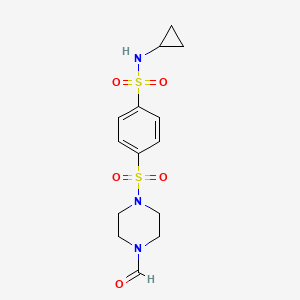
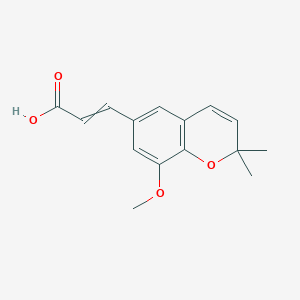
![1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione](/img/structure/B12571726.png)
